D-Cyclohexylglycine
CAS No.: 14328-52-0
Cat. No.: VC21550369
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14328-52-0 |
---|---|
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | (2R)-2-amino-2-cyclohexylacetic acid |
Standard InChI | InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 |
Standard InChI Key | WAMWSIDTKSNDCU-SSDOTTSWSA-N |
Isomeric SMILES | C1CCC(CC1)[C@H](C(=O)O)N |
SMILES | C1CCC(CC1)C(C(=O)O)N |
Canonical SMILES | C1CCC(CC1)C(C(=O)O)N |
Fundamental Properties and Chemical Structure
D-Cyclohexylglycine, also known as (R)-2-amino-2-cyclohexylacetic acid or D-α-aminocyclohexaneacetic acid, is characterized by its cyclohexyl group attached to the alpha carbon of glycine. This structural feature contributes to its distinctive properties and biological activities.
Basic Chemical Information
The compound possesses the following fundamental characteristics:
Property | Value |
---|---|
CAS Number | 14328-52-0 |
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
Melting Point | 256 °C |
Optical Rotation | -34.5° (c=0.4 5N HCl) |
Boiling Point | 292.8±23.0 °C (Predicted) |
Density | 1.120±0.06 g/cm3 (Predicted) |
Physical Form | Solid |
Color | Off-White |
Solubility | Water-soluble, DMSO-soluble |
The compound's stereochemistry is crucial to its biological activity, with the D-enantiomer (R configuration) demonstrating different properties compared to its L-counterpart. The cyclohexyl substituent provides hydrophobicity and steric bulk that influences the compound's interactions with biomolecules .
Structural Characteristics
D-Cyclohexylglycine contains a carboxylic acid group and a primary amine group attached to the alpha carbon, along with the cyclohexyl moiety. This arrangement enables it to participate in various biochemical processes and interactions. The amino and carboxyl groups facilitate peptide bond formation, making the compound valuable for incorporation into peptides and proteins with modified properties .
Biological Activities and Mechanisms
D-Cyclohexylglycine demonstrates diverse biological activities that make it valuable for pharmaceutical research and development.
Enzyme Inhibition Properties
This compound exhibits significant inhibitory effects on various enzymes, particularly proteases. Research has shown that D-Cyclohexylglycine can inhibit the activity of:
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Kallikrein enzymes
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Serine proteases
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Prostaglandin synthetase
These inhibitory properties suggest potential applications in treating inflammatory conditions and other pathological states involving proteolytic activity . The unique stereochemistry and hydrophobic nature of the cyclohexyl group contribute to its specificity for certain enzyme binding sites.
Antimicrobial Properties
D-Cyclohexylglycine has demonstrated antimicrobial activity against various microorganisms, including:
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Bacteria
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Fungi
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Yeast
This broad-spectrum antimicrobial action suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance . The exact mechanisms of its antimicrobial action remain an active area of research, but they likely involve disruption of microbial protein synthesis pathways.
Pharmacological Stability Enhancement
When incorporated into peptide-based drugs and inhibitors, D-Cyclohexylglycine confers resistance against peptidases and proteinases, thereby enhancing the pharmacological stability of these molecules. This property is particularly valuable in drug development where peptide degradation often limits therapeutic efficacy .
Applications in Pharmaceutical Research
The unique properties of D-Cyclohexylglycine have led to its extensive use in pharmaceutical research and development.
Peptide Synthesis and Modification
D-Cyclohexylglycine is widely employed in peptide synthesis, where it enhances the stability and bioactivity of peptide-based drugs. The incorporation of this non-canonical amino acid into peptides can significantly alter their pharmacokinetic properties, including:
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Increased resistance to enzymatic degradation
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Modified binding affinity to target receptors
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Altered solubility and membrane permeability
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Enhanced bioavailability
These modifications can lead to improved therapeutic efficacy and reduced dosing frequency of peptide-based medications .
Development of Enzyme Inhibitors
Derivatives of D-Cyclohexylglycine have been developed into inhibitors of dipeptidyl peptidase-IV (DP-IV), an enzyme implicated in glucose metabolism. These inhibitors show promise in the treatment and prevention of diabetes, particularly type 2 diabetes. The structural features of D-Cyclohexylglycine make it an ideal scaffold for designing specific and potent enzyme inhibitors for various therapeutic applications .
Anti-inflammatory Applications
Due to its ability to inhibit prostaglandin synthetase, D-Cyclohexylglycine has potential applications in developing anti-inflammatory medications. This inhibitory activity may provide new approaches for treating inflammatory conditions with potentially fewer side effects than current therapies .
Cancer Research Applications
Recent studies have explored the potential of D-Cyclohexylglycine and its complexes in cancer treatment, with promising results.
Platinum Complexes and Anticancer Activity
D-Cyclohexylglycine has been used as a ligand in platinum complexes that demonstrate significant anticancer activity. Two notable complexes include:
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[Pt(NH3)2(L)]NO3 (Complex 1)
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[Pt(bipy)(L)]NO3 (Complex 2)
These complexes were tested against the HCT116 human colon cancer cell line, with the following results:
Pt Complex | IC50 after 48h (μM) | IC50 after 72h (μM) |
---|---|---|
Complex 1 | 61.22 ± 4 | 35.51 ± 2 |
Complex 2 | 62.37 ± 5 | 51.33 ± 3 |
Cisplatin (reference) | 16.56 ± 6 | 9.72 ± 3 |
Oxaliplatin (reference) | 20.69 ± 2 | 14.56 ± 2 |
Carboplatin (reference) | 68.46 ± 1 | 51.94 ± 1 |
The data indicates that Complex 1 exhibits stronger anticancer activity than Complex 2 and is comparable to carboplatin in its inhibitory effects .
Mechanism of Anticancer Activity
The anticancer activity of these D-Cyclohexylglycine-containing platinum complexes appears to involve interactions with DNA. Studies suggest that:
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The complexes can disrupt the natural structure of nucleic acids
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Complex 1, containing amine ligands, demonstrates more hydrogen-bonding capabilities, resulting in greater anticancer activity
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DNA binding occurs through different mechanisms for different complexes, including:
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Electrostatic interactions
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Groove binding
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These findings highlight the potential of D-Cyclohexylglycine-containing complexes as novel anticancer agents with unique mechanisms of action that may overcome resistance to existing platinum-based drugs .
Analytical Applications
D-Cyclohexylglycine has valuable applications in analytical chemistry and biochemical research.
Study of Amino Acid Transport Mechanisms
Researchers use D-Cyclohexylglycine as a tool for investigating amino acid transport mechanisms in biological systems. Its distinctive structure allows scientists to track and analyze how compounds interact with cellular transport systems, providing insights into fundamental biochemical processes .
Development of Analytical Methods
Material Science Applications
Beyond its biological and pharmaceutical applications, D-Cyclohexylglycine also has roles in material science.
Polymer Enhancement
D-Cyclohexylglycine can be incorporated into polymers to improve their mechanical properties. The cyclohexyl group contributes hydrophobicity and rigidity, while the amino and carboxyl functionalities allow for chemical crosslinking and modification. These properties make it useful in creating advanced materials for various applications .
Biomaterial Development
The compound's biocompatibility, combined with its structural features, makes it potentially valuable in developing biomaterials for medical applications. These may include drug delivery systems, tissue engineering scaffolds, and bioactive coatings for medical devices. The ability to enhance material properties while potentially conferring biological activity represents a significant advantage in biomaterial development.
Synthesis and Production Methods
Various methods have been developed for the synthesis of D-Cyclohexylglycine to meet research and industrial needs.
Chemical Synthesis Approaches
Multiple synthetic routes have been established to produce D-Cyclohexylglycine with high optical purity. These typically involve:
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Stereoselective synthesis starting from cyclohexanecarboxaldehyde
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Resolution of racemic mixtures using chiral auxiliaries
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Enzymatic resolution approaches
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Asymmetric hydrogenation of dehydro precursors
Each method offers different advantages in terms of yield, scalability, and enantiomeric purity. The choice of synthetic route often depends on the intended application and scale of production required.
Protected Derivatives
For use in peptide synthesis and other applications requiring selective reactivity, protected derivatives such as Z-D-2-cyclohexylglycine are commonly employed. These derivatives have the amino group protected by a benzyloxycarbonyl (Z) group, allowing for controlled reactivity during synthetic procedures .
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